4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde
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Overview
Description
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-bromopyrazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-bromopyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(4-Bromopyrazol-1-yl)methyl]benzoic acid.
Reduction: 4-[(4-Bromopyrazol-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog lacking the benzaldehyde moiety.
4-[(4-Chloropyrazol-1-yl)methyl]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Iodopyrazol-1-yl)methyl]benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the bromopyrazole and benzaldehyde functionalities, which confer distinct reactivity and potential for diverse applications. The bromine atom provides a handle for further functionalization, while the benzaldehyde group offers opportunities for forming various derivatives .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTYQMXIPQLKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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